6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Synthesis Analysis
The synthesis of imidazole derivatives involves various methods. One method involves the reaction of tetraynes with imidazole derivatives and oxygen to produce various multifunctionalized tricyclic isoindole-1,3-diones .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .Physical and Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.61 D . It is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Research on similar compounds focuses on the synthesis and investigation of their biological activities. For example, Nilov et al. (1995) explored the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles, leading to derivatives that show potential for antiviral and antihypertensive activities (Nilov et al., 1995).
Pharmacological Evaluation
Another study by Handy et al. (1995) investigated the antinociceptive effects of 1‐(2‐trifluoromethylphenyl)imidazole (TRIM), focusing on its potent inhibitory effects on neuronal nitric oxide synthase in vitro, which suggests potential for experimental tools in biological research (Handy et al., 1995).
Structural Characterization
Danopoulos et al. (2002) synthesized and characterized stable pyridine- and phosphine-functionalised N-heterocyclic carbenes, demonstrating the structural diversity and potential utility of compounds with similar chemical backbones in materials science and catalysis (Danopoulos et al., 2002).
New Synthetic Methods and Derivatives
Alves et al. (1994) and Szyszkowska et al. (2018) contributed to the development of new synthetic methods and derivatives, expanding the chemical repertoire and understanding of this class of compounds. Their work underlines the importance of such chemicals in the synthesis of novel materials and potentially biologically active molecules (Alves et al., 1994); (Szyszkowska et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(4-ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-5-12-6-8-13(9-7-12)23-11(2)10-22-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-10H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDLBRFTOIBARG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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